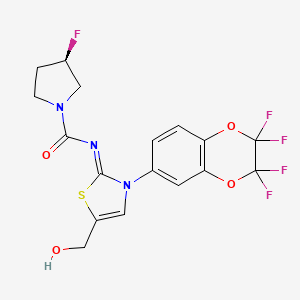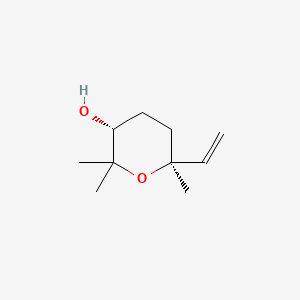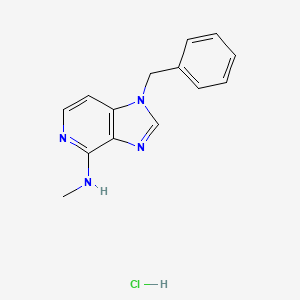
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C14H14N4·HCl and a molecular weight of 274.7487 g/mol . This compound is known for its unique structure, which includes an imidazo-pyridine core, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
N-Methylation:
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo-pyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazo(4,5-c)pyridin-4-amine: Lacks the N-methyl and phenylmethyl groups.
N-Methyl-1H-imidazo(4,5-c)pyridin-4-amine: Lacks the phenylmethyl group.
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-: Lacks the hydrochloride salt.
Uniqueness
1H-Imidazo(4,5-c)pyridin-4-amine, N-methyl-1-(phenylmethyl)-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
120537-48-6 |
|---|---|
Molekularformel |
C14H15ClN4 |
Molekulargewicht |
274.75 g/mol |
IUPAC-Name |
1-benzyl-N-methylimidazo[4,5-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H14N4.ClH/c1-15-14-13-12(7-8-16-14)18(10-17-13)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3,(H,15,16);1H |
InChI-Schlüssel |
GFVRYDSKJOUOQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC2=C1N=CN2CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



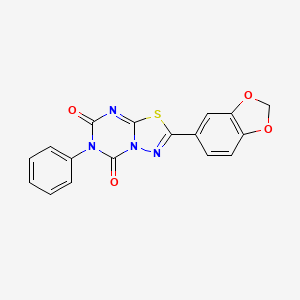


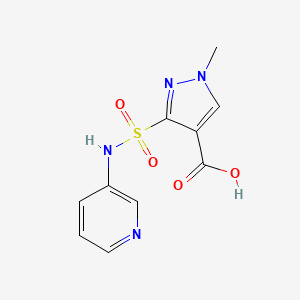
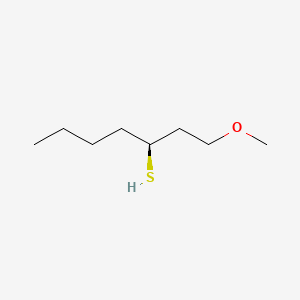
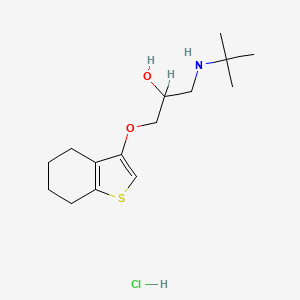
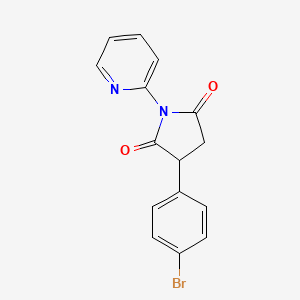
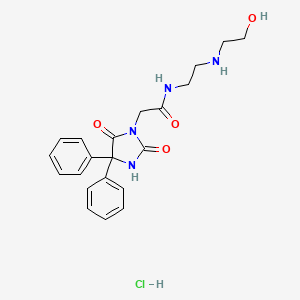
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)


